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EC 4.2.2.8

Glycosaminoglycan analysis Heparin sequencing Substrate specificity

Choose Heparinase II (CAS 149371-12-0) for complete, unbiased depolymerization of complex heparan sulfate and heparin samples. Its uniquely broad substrate specificity—cleaving linkages containing both α-L-idopyranosyluronic and β-D-glucopyranosyluronic acid residues—ensures representative disaccharide profiles that selective Heparinase I or III cannot deliver. Ideal for glycosaminoglycan fingerprinting, LMWH fragment generation, and heparin removal from nucleic acid samples prior to PCR. Lyophilized powder stabilized with BSA. Confirm lot-specific activity for your protocol.

Molecular Formula NULL
Molecular Weight 0
CAS No. 149371-12-0
Cat. No. B1174612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC 4.2.2.8
CAS149371-12-0
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 units / 25 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC 4.2.2.8 (Heparinase II, CAS 149371-12-0): Broad-Specificity Lyase for Glycosaminoglycan Analysis and Depolymerization


EC 4.2.2.8, also known as heparin-sulfate lyase, is a polysaccharide lyase that catalyzes the eliminative cleavage of glycosidic bonds in heparan sulfate (HS) and heparin. The specific product identified by CAS 149371-12-0 is Heparinase II derived from the bacterium Flavobacterium heparinum (also known as Pedobacter heparinus). This 84.1 kDa enzyme belongs to the polysaccharide lyase family PL21 and is one of three key heparin-degrading enzymes produced by this organism. Heparinase II is distinguished by its exceptionally broad substrate specificity, cleaving linkages containing both α-L-idopyranosyluronic and β-D-glucopyranosyluronic acid residues, a property that sets it apart from the more selective Heparinase I (EC 4.2.2.7) and Heparinase III (EC 4.2.2.8) [1]. The enzyme is supplied as a lyophilized powder stabilized with bovine serum albumin (BSA) and is widely utilized in structural characterization of heparin/HS, production of low-molecular-weight heparins (LMWHs), and removal of heparin contaminants from biological samples [2].

Why Substituting EC 4.2.2.8 (Heparinase II) with Other Heparinases Can Compromise Research Reproducibility and Product Quality


The three heparin lyases from F. heparinum exhibit profoundly different substrate specificities and cleavage patterns, making them non-interchangeable for most applications. Heparinase I (EC 4.2.2.7) is highly selective for highly sulfated regions and linkages containing 2-O-sulfated α-L-idopyranosyluronic acid residues, with a strong preference for heparin over heparan sulfate (relative activity ~3:1) [1]. Heparinase III (EC 4.2.2.8) preferentially cleaves less sulfated regions containing β-D-glucopyranosyluronic acid residues [1]. In contrast, Heparinase II (CAS 149371-12-0) demonstrates a uniquely broad specificity, cleaving both heparin and heparan sulfate-like regions and even acting on unnatural substrates such as linkages containing α-L-galactopyranosyluronic acid residues [1]. Substituting a more selective enzyme for Heparinase II will yield an incomplete or biased depolymerization profile, compromising the accuracy of disaccharide composition analysis, sequencing efforts, and the generation of structurally defined LMWH fragments [2]. The quantitative evidence below substantiates the need for precise enzyme selection based on the target substrate and desired analytical outcome.

Quantitative Differentiation of EC 4.2.2.8 (Heparinase II, CAS 149371-12-0) from Closest Analogs: An Evidence-Based Procurement Guide


Broader Substrate Specificity Enables Unbiased Glycosaminoglycan Depolymerization

Heparinase II (EC 4.2.2.8, CAS 149371-12-0) exhibits an unparalleled, wide specificity for substrates comprised of linkages containing both α-L-idopyranosyluronic and β-D-glucopyranosyluronic acid residues, whereas Heparinase I (EC 4.2.2.7) is selective for highly sulfated chains containing 2-O-sulfated α-L-idopyranosyluronic acid residues, and Heparinase III (EC 4.2.2.8) preferentially cleaves linkages with reduced sulfation density containing β-D-glucopyranosyluronic acid residues [1]. Additionally, Heparinase II can act on unnatural substrates containing α-L-galactopyranosyluronic acid residues [1]. This broad specificity is consistently noted across multiple sources as the defining feature of Heparinase II [2].

Glycosaminoglycan analysis Heparin sequencing Substrate specificity

Inverse Substrate Preference Ratio Distinguishes Heparinase II from Heparinase I

Heparinase II (CAS 149371-12-0) preferentially cleaves heparan sulfate over heparin, with a relative activity ratio of approximately 2:1 (HS:heparin) . This is the inverse of Heparinase I (EC 4.2.2.7), which exhibits a relative activity ratio of approximately 3:1 in favor of heparin over heparan sulfate . This quantitative difference in substrate preference is critical for selecting the appropriate enzyme for a given experimental or manufacturing workflow.

Relative activity Heparin vs. heparan sulfate Enzyme kinetics

Specific Activity Profile: Lower Heparin Activity Reflects Distinct Physiological Role and Analytical Utility

Heparinase II (CAS 149371-12-0) demonstrates a specific activity of ≥15 IU/mg on heparin and ≥18 IU/mg on heparan sulfate . In contrast, Heparinase I (EC 4.2.2.7) exhibits a specific activity of ≥400 IU/mg on heparin . This ~27-fold difference in activity toward heparin underscores the distinct physiological roles of these enzymes and is a critical parameter for experimental design, particularly when controlled or limited digestion is required.

Specific activity Heparinase comparison Enzyme characterization

Distinct pH Optimum and Activity Range for Optimized Reaction Conditions

Heparinase II (CAS 149371-12-0) exhibits an optimal pH of 7.6 for activity, with a functional pH range of 5.0–9.0 [1]. Heparinase I, in comparison, has a reported pH optimum of 7.4 and a functional range of 4.0–9.0 [2]. While the difference is modest, it reflects subtle variations in the active site environments and may influence reaction efficiency in marginally buffered or complex biological matrices.

pH optimum Enzyme stability Reaction optimization

Optimal Application Scenarios for EC 4.2.2.8 (Heparinase II, CAS 149371-12-0) Based on Verified Differentiation Evidence


Comprehensive Structural Characterization of Heterogeneous Heparan Sulfate Samples

Due to its broad substrate specificity, Heparinase II is the enzyme of choice for complete and unbiased depolymerization of complex heparan sulfate samples containing diverse sulfation patterns and uronic acid epimers. Unlike Heparinase I, which preferentially cleaves highly sulfated regions, Heparinase II ensures that both high- and low-sulfation domains are digested, yielding a representative disaccharide composition profile . This property is essential for accurate glycosaminoglycan fingerprinting and quality control in research and pharmaceutical settings [1].

Controlled Partial Depolymerization of Heparin for Low-Molecular-Weight Heparin (LMWH) Production

The relatively low specific activity of Heparinase II on heparin (≥15 IU/mg) compared to Heparinase I (≥400 IU/mg) enables finer control over the extent of depolymerization . This characteristic is advantageous for generating defined LMWH fragments with specific molecular weight distributions, as the slower reaction kinetics reduce the risk of over-digestion and allow for precise termination of the reaction [1]. This contrasts with the use of Heparinase I, which rapidly degrades heparin and may yield overly fragmented products.

Heparin Removal from Nucleic Acid Samples Prior to PCR or Sequencing

Heparinase II is specifically recommended for removing heparin contamination from DNA and RNA samples prior to PCR and reverse transcription, as heparin is a potent inhibitor of these reactions . The broad specificity of Heparinase II ensures efficient degradation of both heparin and any contaminating heparan sulfate, while its moderate specific activity minimizes the risk of non-specific effects on the nucleic acids themselves [1]. This application leverages the enzyme's unique combination of broad substrate recognition and controlled catalytic rate.

Glycosaminoglycan Profiling in Biological Fluids and Cell Culture Media

For the analysis of glycosaminoglycans in complex biological matrices such as plasma, urine, or conditioned cell culture media, Heparinase II provides a more complete depolymerization profile than Heparinase I or III alone. Its ability to cleave both heparin and heparan sulfate domains ensures that the full spectrum of GAG species is represented in downstream disaccharide analysis . This is particularly important in biomarker discovery and studies of extracellular matrix remodeling where the relative abundance of different GAG types is a key readout [1].

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